Factor Xa Inhibitory Activity: 4-Chlorophenylurea Scaffold vs. Other P1 Moieties
In the rational design of factor Xa inhibitors, the 4-chlorophenylurea group functions as a neutral P1 ligand, contributing to an initial hit with an IC50 of 18 nM [1]. Further optimization of the surrounding scaffold, while retaining the 4-chlorophenylurea P1 moiety, resulted in a subnanomolar inhibitor (IC50 = 0.38 nM) that demonstrated oral bioavailability and in vivo efficacy [1].
| Evidence Dimension | Factor Xa inhibition (IC50) |
|---|---|
| Target Compound Data | 0.38 nM (for optimized molecule containing the 4-chlorophenylurea P1 motif) |
| Comparator Or Baseline | Initial hit containing the same P1 motif: IC50 = 18 nM |
| Quantified Difference | Approximately 47-fold increase in potency through scaffold optimization. |
| Conditions | In vitro enzyme inhibition assay for factor Xa. |
Why This Matters
This data validates the 4-chlorophenylurea moiety as a privileged scaffold for achieving potent factor Xa inhibition, a finding that is not generalizable to all phenylureas.
- [1] Van Huis CA, et al. Structure-based drug design of pyrrolidine-1, 2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors. Chem Biol Drug Des. 2007 Jun;69(6):444-50. View Source
